
4-Ethynyl-2,6-dimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-2,6-dimethylphenol is an organic compound with the molecular formula C10H10O It is a phenolic compound characterized by the presence of an ethynyl group at the 4-position and two methyl groups at the 2- and 6-positions on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2,6-dimethylphenol typically involves the alkylation of 2,6-dimethylphenol with an ethynylating agent. One common method is the reaction of 2,6-dimethylphenol with acetylene in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the ethynylated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
4-Ethynyl-2,6-dimethylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the ethynyl group.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alkenes or alkanes, depending on the extent of reduction.
Substitution: Halogenated or alkylated phenolic compounds.
科学的研究の応用
4-Ethynyl-2,6-dimethylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 4-Ethynyl-2,6-dimethylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the ethynyl group can undergo addition reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,6-Dimethylphenol: Lacks the ethynyl group, resulting in different chemical reactivity and applications.
4-Ethynylphenol: Lacks the methyl groups, which can influence its physical and chemical properties.
2,6-Dimethyl-4-methoxyphenol: Contains a methoxy group instead of an ethynyl group, leading to different reactivity and applications.
Uniqueness
4-Ethynyl-2,6-dimethylphenol is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
374067-81-9 |
|---|---|
分子式 |
C10H10O |
分子量 |
146.19 g/mol |
IUPAC名 |
4-ethynyl-2,6-dimethylphenol |
InChI |
InChI=1S/C10H10O/c1-4-9-5-7(2)10(11)8(3)6-9/h1,5-6,11H,2-3H3 |
InChIキー |
YELAAEXFTUBGOH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


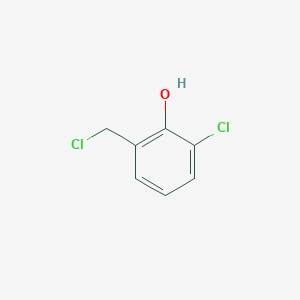
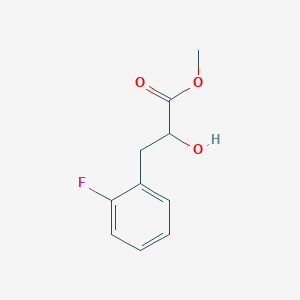
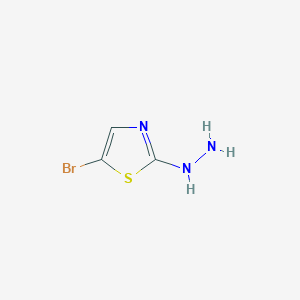
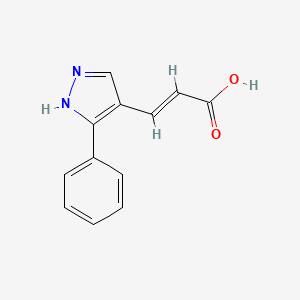
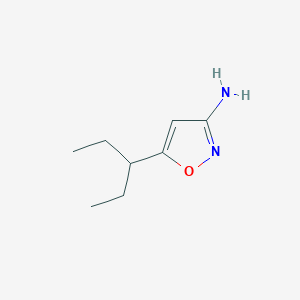
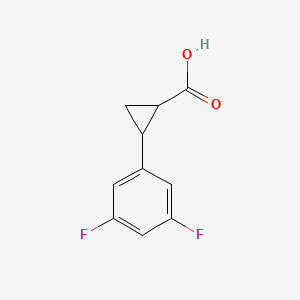
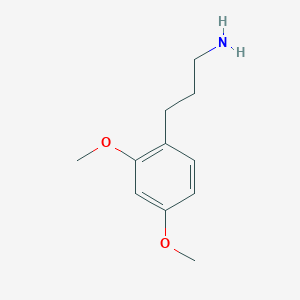
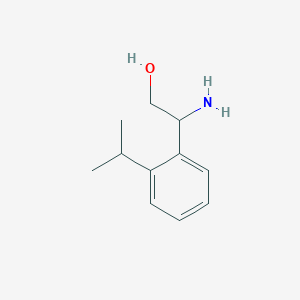
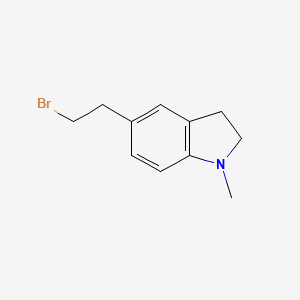


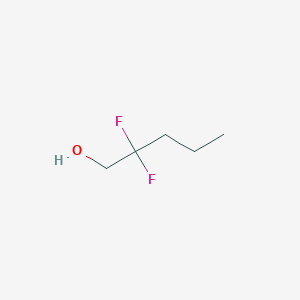

![1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13609783.png)
